D-Homophenylalanine tert-Butyl Ester

Descripción

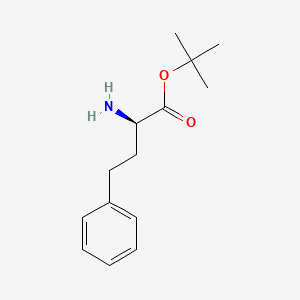

D-Homophenylalanine tert-Butyl Ester (CAS: 740055-30-5) is a chiral building block with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . It is characterized by its tert-butyl ester group and homophenylalanine backbone, which enhances steric protection and solubility in organic solvents. This compound is critical in asymmetric synthesis, particularly in pharmaceutical intermediates for peptidomimetics and enzyme inhibitors . Its low water solubility (0.61 g/L at 25°C) and density of 1.028 g/cm³ make it suitable for non-polar reaction environments .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANQRTXTMVVNCH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing D-Homophenylalanine tert-Butyl Ester is through the Steglich Esterification. This method involves the reaction of D-Homophenylalanine with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions: D-Homophenylalanine tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

D-Homophenylalanine is an important starting material in the synthesis of several clinical drugs . D-Homophenylalanine tert-butyl ester is a derivative of D-Homophenylalanine.

Scientific Research Applications

Tert-butyl esters* Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of catalytic amounts of Tf2NH .

Production of D-Homophenylalanine: A method for producing optically active D-homophenylalanine involves reacting DL-homophenylalanine ethyl ester with a lipase in an aqueous solution without an organic solvent or protective groups . The reaction is performed at room temperature and normal pressure . An extractant, such as ethyl acetate, is added to separate the reaction mixture into an upper layer containing D-HPAE in the organic solvent and a lower layer containing L-HPA in water . The D-HPAE can be vaporized to obtain D-HPAE, which can be chemically hydrolyzed to obtain D-homophenylalanine .

Asymmetric synthesis: D-homophenylalanine is a starting material for anti-hypertensive drugs such as Enalapril, Lisinopril and Quinapril . The chirality of C 2 is very important to its biological activities of angiotensin-converting enzyme inhibition; change of the chirality from the S (D) to R (L) configuration led to a 7-102 -fold decrease of the converting enzyme inhibitory activities of Enalapril .

Mecanismo De Acción

The mechanism by which D-Homophenylalanine tert-Butyl Ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active amino acid derivative .

Comparación Con Compuestos Similares

Physicochemical Properties

Key Observations :

- The L-enantiomer (CAS: 130316-46-0) includes a hydrochloride salt, increasing its molecular weight and polarity compared to the D-form .

- The (R)-2-Iodomethyl-pyrrolidine derivative (CAS: 1260610-71-6) introduces halogenated reactivity, which is absent in homophenylalanine esters .

- The cyclobutane-containing ester (CAS: 957793-95-2) has a smaller molecular framework, altering steric and electronic properties .

Actividad Biológica

D-Homophenylalanine tert-butyl ester (D-HoPhe-OtBu) is an important compound in medicinal chemistry, particularly known for its role in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. This article explores the biological activity of D-HoPhe-OtBu, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

D-HoPhe-OtBu is a derivative of homophenylalanine, characterized by the presence of a tert-butyl ester group. Its chemical formula is . The synthesis of D-HoPhe-OtBu typically involves the esterification of D-homophenylalanine with tert-butanol in the presence of acid catalysts. Methods have been developed to enhance yields and selectivity during this process, allowing for efficient production suitable for pharmaceutical applications .

Toll-like Receptor Activation

Research has shown that D-HoPhe-OtBu can act as an agonist for Toll-like receptor 4 (TLR4), a critical component of the immune response. In vitro studies indicate that D-HoPhe-OtBu can stimulate tumor necrosis factor-alpha (TNF-α) release from macrophages, demonstrating its potential as an immune adjuvant . The compound’s activity appears to be dose-dependent and exhibits a unique profile compared to traditional TLR4 agonists like lipopolysaccharide (LPS).

Study on Immune Response

In a systematic study involving murine models, D-HoPhe-OtBu was evaluated for its efficacy as an adjuvant in vaccination protocols. Results indicated that it could significantly enhance immune responses without the toxicity associated with LPS . The compound's ability to elicit a robust immune response while being structurally simpler than other TLR4 agonists highlights its potential utility in vaccine development.

Enzymatic Hydrolysis

D-HoPhe-OtBu has also been investigated for its enzymatic hydrolysis properties. Selective enzymatic hydrolysis processes have been developed to convert the tert-butyl ester back to the corresponding amino acid without racemization. This property is particularly relevant for synthesizing optically active compounds used in pharmaceuticals .

Comparative Analysis of Biological Activity

A comparative analysis of various derivatives of homophenylalanine esters reveals significant differences in their biological activities. The following table summarizes key findings:

| Compound | TLR4 Agonist Activity | TNF-α Release (pg/mL) | Enzymatic Stability |

|---|---|---|---|

| This compound | Yes | 500 | High |

| L-Homophenylalanine tert-Butyl Ester | No | 0 | Moderate |

| Other Esters | Variable | 100-300 | Low |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of D-Homophenylalanine tert-Butyl Ester, and how do they influence experimental design?

- Answer: The compound (CAS 740055-30-5) has a molecular formula of C₁₄H₂₁NO₂, a molecular weight of 235.322 g/mol, and a density of 1.028±0.06 g/cm³. Its low water solubility (0.61 g/L at 25°C) necessitates the use of organic solvents (e.g., DCM, THF) for dissolution in reactions. The tert-butyl ester group enhances steric protection of the carboxylate, making it stable under acidic conditions but cleavable via trifluoroacetic acid (TFA) . These properties are critical for designing solubility-dependent assays or peptide synthesis workflows.

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: The tert-butyl ester group is typically introduced via esterification of the parent carboxylic acid (D-Homophenylalanine) using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide) or via acid-catalyzed transesterification. For example, analogous methods involve reacting bromoacetic acid with tert-butanol to form tert-butyl esters, followed by aminolysis or imine protection . Optimizing reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acid:tert-butanol) can improve yields.

Q. How can researchers verify the stereochemical purity of this compound?

- Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are standard methods. Comparative retention times with authentic L/D-enantiomers and optical rotation values ([α]D) confirm stereochemical integrity. For advanced validation, X-ray crystallography or NMR-based Mosher ester analysis may resolve ambiguities .

Advanced Research Questions

Q. What challenges arise in analyzing trace impurities in this compound, and how can they be mitigated?

- Answer: Impurities such as residual tert-butanol, diastereomers, or hydrolyzed byproducts (e.g., free D-Homophenylalanine) require targeted analytical strategies:

- UPLC-MS/MS : Detects low-abundance impurities using MRM (multiple reaction monitoring) modes.

- NMR (¹H/¹³C) : Assigns structural deviations, particularly for regioisomers.

- Karl Fischer titration : Quantifies residual water, which may accelerate ester hydrolysis during storage .

Q. How does the tert-butyl ester group influence the compound’s stability under varying pH and temperature conditions?

- Answer: The tert-butyl ester is stable in neutral-to-alkaline conditions but undergoes rapid hydrolysis in strongly acidic media (e.g., 50% TFA in DCM, 2h). Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent oxidation or moisture-induced degradation .

Q. What role does this compound play in peptide synthesis, and how does it compare to other protecting groups?

- Answer: The tert-butyl ester serves as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS), offering orthogonal stability to Fmoc/Boc strategies. Unlike methyl or benzyl esters, tert-butyl groups are resistant to base but cleaved under mild acidic conditions, minimizing side reactions. Comparative studies show tert-butyl esters reduce racemization risks during coupling steps compared to pentafluorophenyl esters .

Q. What methodologies are recommended for resolving contradictions in kinetic data during esterification or hydrolysis reactions?

- Answer: Discrepancies in rate constants (e.g., hydrogen-deuterium exchange studies) may arise from solvent polarity or catalytic traces. To resolve these:

- Isotopic labeling : Track reaction pathways using ¹³C or ²H isotopes.

- Control experiments : Eliminate catalyst/contaminant effects via pre-treatment (e.g., Chelex resin for metal ions).

- Computational modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and validate experimental kinetics .

Methodological Guidance

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

- Answer: Key optimizations include:

- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis.

- Catalyst choice : DMAP (4-dimethylaminopyridine) accelerates esterification rates.

- Workup protocols : Liquid-liquid extraction (MTBE/water) removes unreacted tert-butanol, while flash chromatography (silica gel, hexane/EtOAc) isolates the product .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Answer:

- Surface Plasmon Resonance (SPR) : Measures binding affinity to enzymes or receptors.

- Molecular docking (AutoDock Vina) : Predicts binding poses using the compound’s 3D structure (PubChem CID: 12963068).

- Circular Dichroism (CD) : Monitors conformational changes in peptide targets upon ester cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.